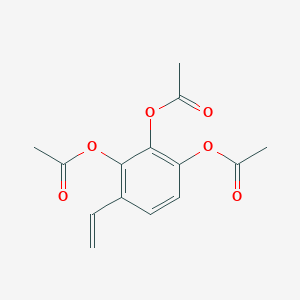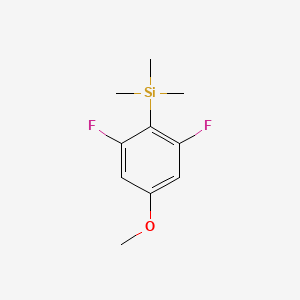
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide can be synthesized through the chlorination of N-(phenylsulfonyl)benzenesulfonamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination of the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced chlorination techniques and purification methods ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols and other organic compounds.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and thiols.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized alcohols and disulfides.
Substitution: The major products are substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the study of microbial biofilms and their response to oxidative stress.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the polymerization of thiophenol and the synthesis of aminobenzenesulfonic acids.
Mecanismo De Acción
The mechanism of action of N-Chloro-N-(phenylsulfonyl)benzenesulfonamide involves the transfer of the chlorine atom to the target molecule. This transfer results in the oxidation or substitution of the target molecule, depending on the reaction conditions . The molecular targets include alcohols, thiols, and amines, and the pathways involved are primarily oxidative and nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Chlorobenzenesulfonamide: Similar in structure but lacks the phenylsulfonyl group.
Chloramine B: Contains a similar chloramine functional group but has different substituents.
Sodium (phenylsulfonyl)chloramide: Similar in function but differs in its sodium salt form.
Uniqueness
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide is unique due to its selective oxidizing properties and its ability to participate in both oxidation and substitution reactions. Its dual functionality makes it a valuable reagent in various chemical and industrial processes .
Propiedades
Fórmula molecular |
C12H10ClNO4S2 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10ClNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
DRUJMUAOULSNFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)




![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)

![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)


![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)


